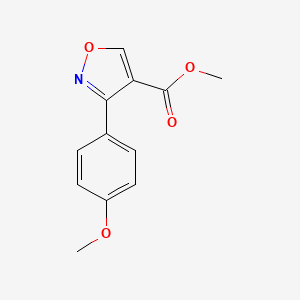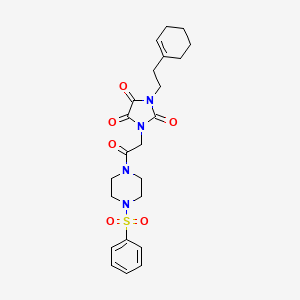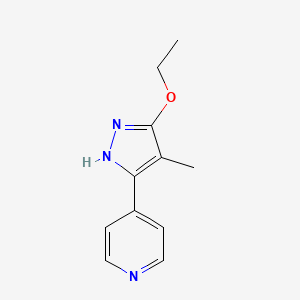
Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a difluorohydroxyphenyl moiety, and a piperazine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,4-difluoro-5-hydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoro groups can be reduced to form mono-fluoro or non-fluorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors in the body, modulating their activity. The difluorohydroxyphenyl moiety can enhance the compound’s binding affinity and selectivity for certain targets, leading to its desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate is unique due to the presence of the difluorohydroxyphenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds .
Propriétés
Formule moléculaire |
C15H20F2N2O3 |
|---|---|
Poids moléculaire |
314.33 g/mol |
Nom IUPAC |
tert-butyl 4-(2,4-difluoro-5-hydroxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O3/c1-15(2,3)22-14(21)19-6-4-18(5-7-19)12-9-13(20)11(17)8-10(12)16/h8-9,20H,4-7H2,1-3H3 |
Clé InChI |
GWDUBBUPISTUAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)




![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)

![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)




